

1-(6-Chloropyridin-2-yl)ethanone molecular structure

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Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)ethanone

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An In-depth Technical Guide to the Molecular Structure of **1-(6-Chloropyridin-2-yl)ethanone**

Introduction

1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted pyridine derivative that serves as a crucial intermediate in modern organic synthesis. As a member of the heterocyclic ketone family, its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chlorine atom, the acetyl group, and the pyridine ring nitrogen, make it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a versatile scaffold in synthetic chemistry.

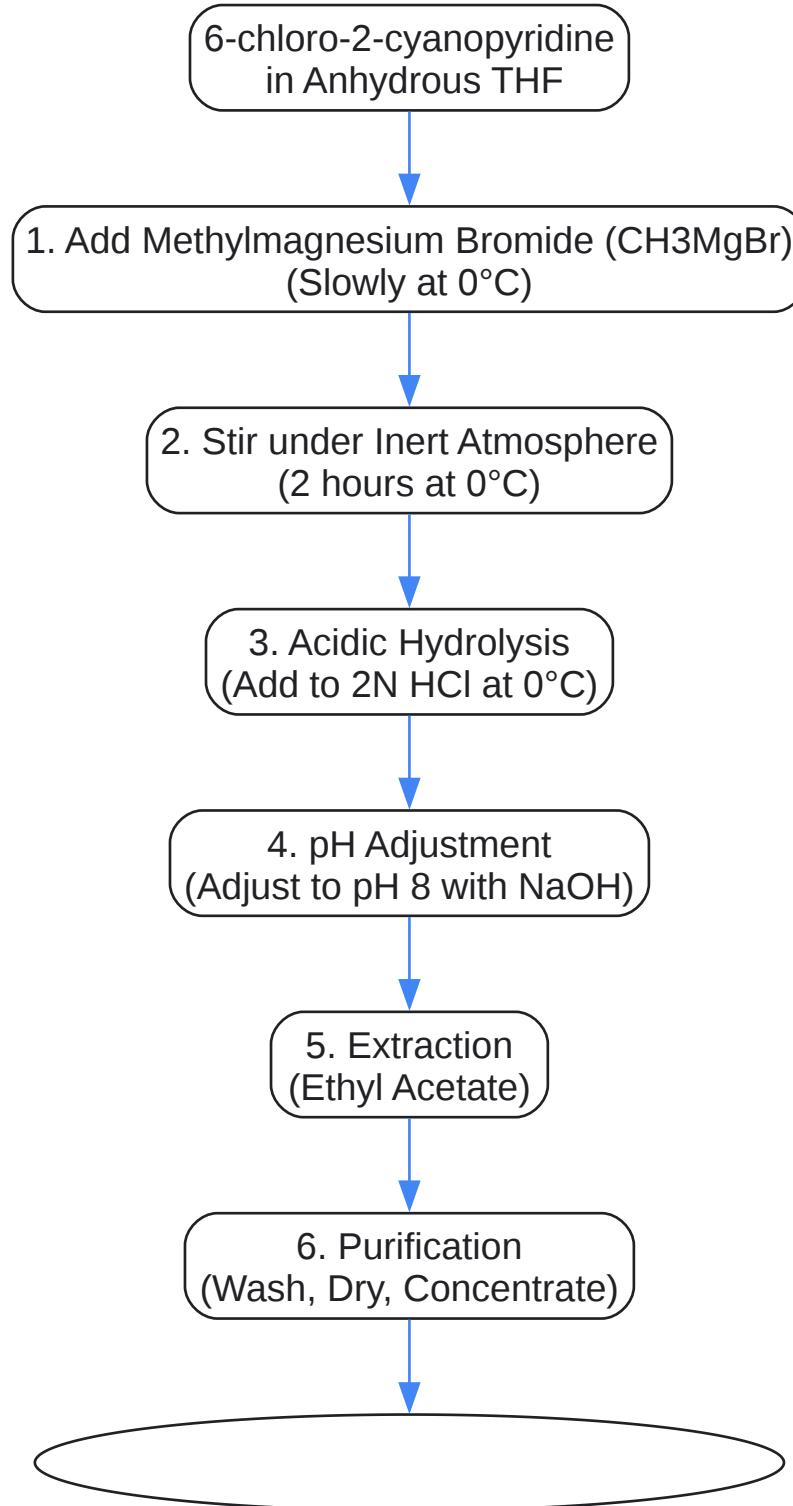
This technical guide provides a comprehensive analysis of the molecular structure of **1-(6-Chloropyridin-2-yl)ethanone**. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, structural characterization, solid-state behavior, and chemical reactivity. By synthesizing data from established chemical databases and analogous structures, this document aims to serve as an authoritative resource for understanding and utilizing this important chemical entity.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its unambiguous identity and core physical properties. These parameters govern its behavior in different environments and are critical for experimental design, from reaction setup to purification and storage.

The molecular structure of **1-(6-Chloropyridin-2-yl)ethanone** consists of a pyridine ring substituted at the 2-position with an acetyl group ($-\text{C}(\text{O})\text{CH}_3$) and at the 6-position with a chlorine atom.

Proposed Synthesis Workflow via Grignard Reaction

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Caption: Workflow for the synthesis of **1-(6-Chloropyridin-2-yl)ethanone**.

Step-by-Step Methodology:

- Reaction Setup: A solution of 6-chloro-2-cyanopyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.
- Grignard Addition: A solution of methylmagnesium bromide (typically 1 M in THF) is added dropwise to the stirred cyanopyridine solution. The temperature is carefully maintained at 0°C to control the exothermic reaction.
 - Causality: The slow addition at low temperature prevents side reactions and ensures the formation of the desired magnesium imine intermediate. Anhydrous conditions are critical as Grignard reagents react violently with water.
- Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C to ensure complete conversion.
- Hydrolysis: The reaction mixture is then slowly transferred to a beaker containing a stirred solution of 2 N hydrochloric acid, also cooled in an ice bath. This step hydrolyzes the intermediate imine to the ketone.
 - Causality: The acidic workup protonates the imine nitrogen, facilitating its hydrolysis to the carbonyl group.
- Neutralization and Extraction: The pH of the aqueous solution is adjusted to approximately 8 using an aqueous sodium hydroxide solution. The product is then extracted into an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful alternatives, such as palladium-catalyzed reactions. For instance, a Stille or Suzuki coupling could be envisioned, starting from 2,6-dichloropyridine. A selective mono-functionalization with a suitable acetyl-group equivalent, followed by a second coupling or reduction, could lead to the target molecule. Palladium-catalyzed methods are known for their high efficiency and functional group tolerance.[\[1\]](#)[\[2\]](#)

Part 3: Structural Elucidation and Spectroscopic Signature

Confirmation of the molecular structure of **1-(6-Chloropyridin-2-yl)ethanone** relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment. While specific experimental spectra for this exact compound are not readily available in public literature, we can predict its signature based on data from closely related analogues like 2-acetyl-6-bromopyridine [\[3\]](#)[\[4\]](#) and other acetylpyridines.[\[5\]](#)[\[6\]](#)

Table 3: Predicted Spectroscopic Data

Technique	Predicted Signature
¹ H NMR	Aromatic Protons (3H): Three signals in the δ 7.5-8.0 ppm range, likely exhibiting doublet, triplet, and doublet splitting patterns corresponding to the three adjacent protons on the pyridine ring. Methyl Protons (3H): A sharp singlet around δ 2.7 ppm.
¹³ C NMR	Carbonyl Carbon: Signal around δ 198-200 ppm. Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm). Methyl Carbon: Signal around δ 25-27 ppm.
IR Spectroscopy	C=O Stretch: Strong absorption band around 1700 cm^{-1} . C=N/C=C Stretch: Bands in the 1400-1600 cm^{-1} region. C-Cl Stretch: Signal in the fingerprint region, typically below 800 cm^{-1} .
Mass Spectrometry (EI)	Molecular Ion (M^+): A prominent peak at m/z 155. Isotopic Peak ($M+2$) ⁺ : A peak at m/z 157 with an intensity of approximately one-third of the M^+ peak, characteristic of a monochlorinated compound. Fragment Ion: A significant peak at m/z 140, corresponding to the loss of the methyl group ($[M-15]^+$).

Part 4: Solid-State Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by intermolecular forces, which influence physical properties like melting point and solubility. While the crystal structure of **1-(6-Chloropyridin-2-yl)ethanone** has not been reported, we can infer its likely solid-state behavior from the crystal structure of the closely related compound 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone.^{[5][7]}

In the solid state, the pyridine ring is expected to be planar. The acetyl group may be slightly twisted out of the plane of the ring. The molecular packing will likely be dominated by weak

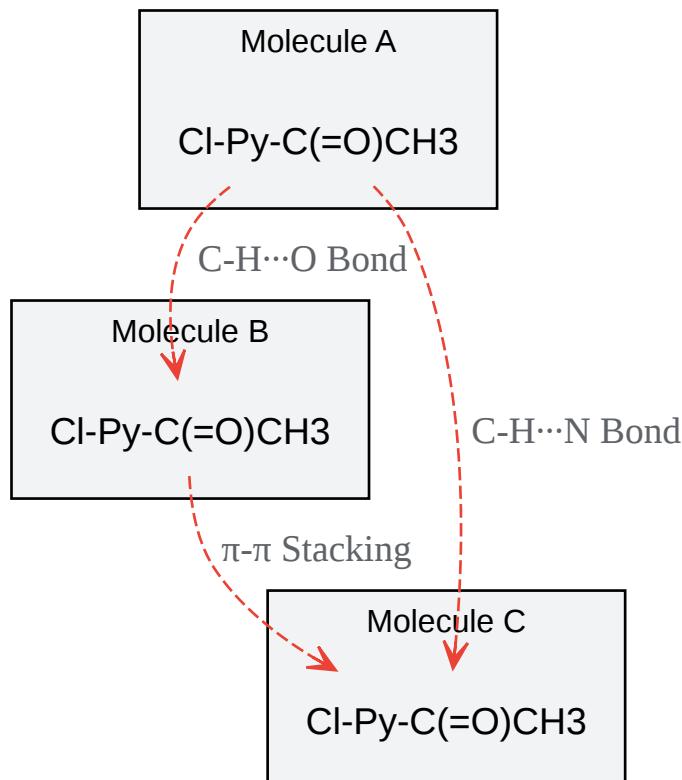
intermolecular interactions.

Potential Intermolecular Interactions:

- C–H···O Hydrogen Bonds: The oxygen atom of the acetyl group is a potent hydrogen bond acceptor and can interact with aromatic C–H donors from neighboring molecules.
- C–H···N Hydrogen Bonds: The pyridine nitrogen can also act as a hydrogen bond acceptor.
- Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
- π – π Stacking: The electron-deficient pyridine rings may engage in offset π – π stacking interactions.

These interactions would likely link the molecules into extended supramolecular networks, such as sheets or chains.[\[5\]](#)

Potential Intermolecular Interactions in the Solid State



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Caption: Conceptual diagram of potential intermolecular interactions.

Part 5: Reactivity and Applications in Synthesis

The chemical reactivity of **1-(6-Chloropyridin-2-yl)ethanone** is defined by its three primary functional components: the chloro-substituted pyridine ring, the acetyl carbonyl group, and the acidic methyl protons.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the acetyl group. This allows for its displacement by various nucleophiles (e.g., amines, alkoxides, thiols), providing a gateway to a diverse range of 6-substituted-2-acetylpyridine derivatives.^[8]
- Carbonyl Group Chemistry: The ketone functionality can undergo a wide array of classical reactions. These include:
 - Reduction: To form the corresponding secondary alcohol.
 - Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
 - Nucleophilic Addition: With organometallic reagents (e.g., Grignard, organolithium) to generate tertiary alcohols.
 - Wittig Reaction: To form alkenes.
- Methyl Group Condensations: The α -protons on the methyl group are acidic and can be deprotonated by a suitable base. The resulting enolate can participate in aldol-type condensation reactions with various electrophiles, enabling chain extension at this position.
^[9]

Due to this versatile reactivity, **1-(6-Chloropyridin-2-yl)ethanone** is an attractive starting material for synthesizing more complex molecular architectures. It is a key precursor for building polypyridyl ligands used in coordination chemistry and for constructing the core scaffolds of biologically active molecules in drug discovery programs.^{[5][10]}

Conclusion

1-(6-Chloropyridin-2-yl)ethanone is a synthetically valuable heterocyclic ketone with a well-defined molecular structure that dictates its chemical behavior. Its properties are characterized by the electronic interplay of a pyridine ring, a chlorine substituent, and an acetyl group. This guide has detailed its molecular identity, outlined robust synthetic strategies, predicted its spectroscopic signatures, and discussed its potential solid-state organization and chemical reactivity. The multifaceted nature of this compound ensures its continued importance as a versatile intermediate for researchers and scientists in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science.

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